MFCD02157421
Description
MFCD02157421 is a synthetic aryl boronic acid derivative with applications in pharmaceutical chemistry and materials science. Boronic acids are critical in drug development due to their ability to form stable complexes with biomolecules, enhancing bioavailability and target specificity .
Based on analogous compounds (e.g., CAS 1046861-20-4 in ), this compound likely exhibits a molecular formula containing halogen substituents (e.g., bromine or chlorine) and a boronic acid group (–B(OH)₂). Such compounds typically demonstrate moderate solubility in polar solvents (e.g., ~0.24 mg/mL in aqueous solutions) and logP values between 0.6–2.15, balancing lipophilicity and water compatibility . Pharmacologically, boronic acids often show high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making them candidates for central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C29H34N2O |
|---|---|
Molecular Weight |
426.6g/mol |
IUPAC Name |
1-(diethylamino)-3-(5,7-dimethyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C29H34N2O/c1-5-30(6-2)19-25(32)20-31-28-22(4)17-21(3)18-26(28)27(23-13-9-7-10-14-23)29(31)24-15-11-8-12-16-24/h7-18,25,32H,5-6,19-20H2,1-4H3 |
InChI Key |
DTIOIWHFHYKANC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C)C)O |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02157421 typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions:
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.
Formation of the Propanol Side Chain: The propanol side chain can be attached through alkylation reactions, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD02157421 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Alkylating Agents: Alkyl halides, tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its indole core.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD02157421 would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The dichloro-substituted analog exhibits lower similarity (0.71) due to steric hindrance and electronic effects from ortho-substituted chlorines, which alter reactivity in cross-coupling reactions .
- Molecular Weight Impact : Higher molecular weight in the dichloro analog reduces solubility (predicted logS = -3.12 vs. -2.99 for this compound), limiting its utility in aqueous-phase reactions .
Physicochemical Properties
Key Observations :
- Lipophilicity : The dichloro analog’s higher logP (2.89) enhances membrane permeability but reduces aqueous solubility, favoring lipid-based drug formulations .
- Bioavailability : this compound’s high GI absorption aligns with boronic acids’ typical pharmacokinetic profiles, whereas steric bulk in the dichloro analog decreases absorption .
Key Observations :
- CNS Applications : this compound’s BBB penetration makes it suitable for neuroactive drug development, unlike the dichloro analog, which is excluded due to size and polarity .
- Synthetic Complexity : The dichloro analog’s lower accessibility score (3.12) reflects challenges in multi-step halogenation processes .
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